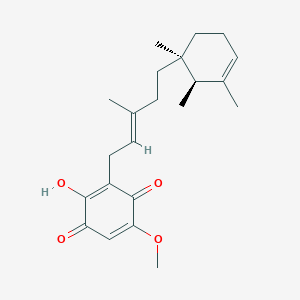

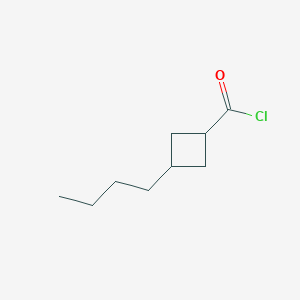

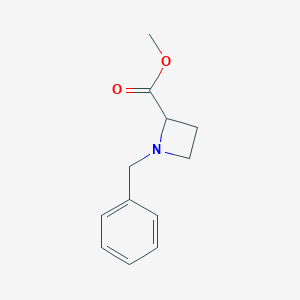

![molecular formula C12H15ClN2O B044644 Spiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 356072-46-3](/img/structure/B44644.png)

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives involves innovative methodologies, including diastereoselective syntheses through tandem cyclizations and the use of catalysis. For example, a method using AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides has been developed for efficient synthesis, showcasing the intermolecular capturing of spiroindoleninium intermediates with carbamates to produce spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives diastereoselectively (Liang et al., 2020). Additionally, ultrasound-assisted methods have been utilized for combinatorial synthesis of related spiro derivatives, highlighting the advancements in reaction efficiency and environmental friendliness (Zou et al., 2012).

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidin]-2-one derivatives is complex and offers a versatile framework for further functionalization. The spirocyclic indoline system, a key motif in these compounds, facilitates the exploration of novel therapeutics. Intramolecular cyclization techniques, such as palladium-catalyzed α-arylation, have been applied to construct the spirocyclic framework efficiently (Pfefferkorn & Choi, 2008).

Chemical Reactions and Properties

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride is amenable to a variety of chemical reactions, enabling the synthesis of a broad range of derivatives. For instance, gold(I)-catalyzed syntheses have been employed for the construction of spiro[indoline-3,3'-piperidine] derivatives, demonstrating the compound's versatility in substitution-controlled reactions (Zhu et al., 2023).

Applications De Recherche Scientifique

1. Application in Cancer Research

- Summary : Spiro-3-indolin-2-ones have shown promising antiproliferation properties against a variety of human cancer cell lines (MCF7, HCT116, A431 and PaCa2) with good selectivity index towards normal cell (RPE1) .

- Methods : The compounds were synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction . The antiproliferation properties were tested using flow cytometry .

- Results : Some of the synthesized agents exhibit potent inhibitory properties against the tested cell lines with higher efficacies than the standard references (sunitinib and 5-fluorouracil). Compound 6m was found to be the most potent .

2. Application in SARS-CoV-2 Research

- Summary : Some of the synthesized agents demonstrated anti-SARS-CoV-2 properties .

- Methods : The anti-SARS-CoV-2 properties were tested using a Vero cell viral infection model .

- Results : Compound 6f was found to be the most promising, with about 3.3 and 4.8 times the potency of the standard references, chloroquine and hydroxychloroquine .

3. Application in Chemical Synthesis

- Summary : Spiro[indole-3,4’-piperidine] derivatives were synthesized via cycloisomerizations of tryptamine-ynamides .

- Methods : The synthesis was achieved through a Ag(i)/PPh3-catalyzed chelation-controlled cycloisomerization .

- Results : The spiro[indole-3,4’-piperidine] scaffold was accessed in a racemic and diastereoselective manner .

4. Application in Cholinesterase Inhibition

- Summary : Some of the synthesized agents have shown inhibitory properties against cholinesterase .

- Methods : The inhibitory properties were tested using standard cholinesterase inhibition assays .

- Results : The results of these assays are not specified in the source .

5. Application in Molecular Modeling

Propriétés

IUPAC Name |

spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMLWOZVQXZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625284 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride | |

CAS RN |

356072-46-3, 252882-61-4 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)